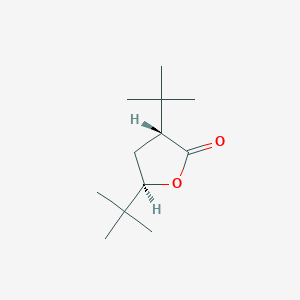

(3R,5R)-3,5-Di-tert-butyloxolan-2-one

Beschreibung

(3R,5R)-3,5-Di-tert-butyloxolan-2-one is a chiral cyclic carbonate characterized by a five-membered oxolan-2-one (cyclic carbonate) ring substituted with two bulky tert-butyl groups at the 3R and 5R positions. This sterically hindered structure confers unique physicochemical properties, such as high lipophilicity and rigidity, making it valuable in asymmetric synthesis, polymer chemistry, and as a chiral auxiliary or ligand in catalytic systems. Its stereochemical configuration is critical for enantioselective applications, where the tert-butyl groups influence reaction pathways by imposing steric constraints.

Eigenschaften

CAS-Nummer |

55091-70-8 |

|---|---|

Molekularformel |

C12H22O2 |

Molekulargewicht |

198.30 g/mol |

IUPAC-Name |

(3R,5R)-3,5-ditert-butyloxolan-2-one |

InChI |

InChI=1S/C12H22O2/c1-11(2,3)8-7-9(12(4,5)6)14-10(8)13/h8-9H,7H2,1-6H3/t8-,9+/m0/s1 |

InChI-Schlüssel |

PQYJERJPVVNKGJ-DTWKUNHWSA-N |

Isomerische SMILES |

CC(C)(C)[C@H]1C[C@@H](OC1=O)C(C)(C)C |

Kanonische SMILES |

CC(C)(C)C1CC(OC1=O)C(C)(C)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (3R,5R)-3,5-Di-tert-butyloxolan-2-one typically involves the use of chiral catalysts and specific reaction conditions to ensure the desired stereochemistry. One common method involves the condensation of 1-t-butoxy-1,3-dimethylsiloxy-1,3-butadiene with 3-phthaloyl imino propionaldehyde under the influence of a chiral catalyst. The resulting chiral compound is then reduced using a carboxylic chiral reducing agent to obtain the target compound .

Industrial Production Methods

Industrial production of (3R,5R)-3,5-Di-tert-butyloxolan-2-one focuses on optimizing the synthesis process to ensure high yield and purity. The use of flow microreactor systems has been explored to enable the direct introduction of the tert-butoxycarbonyl group into various organic compounds, streamlining the production process .

Analyse Chemischer Reaktionen

Types of Reactions

(3R,5R)-3,5-Di-tert-butyloxolan-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups.

Reduction: Reduction reactions can modify the oxolane ring or the tert-butyl groups.

Substitution: The tert-butyl groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often requiring controlled temperatures and inert atmospheres.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while reduction can produce deoxygenated compounds. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Wissenschaftliche Forschungsanwendungen

(3R,5R)-3,5-Di-tert-butyloxolan-2-one has diverse applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound’s derivatives are used in studying enzyme mechanisms and metabolic pathways.

Medicine: It is involved in the development of drugs targeting specific molecular pathways.

Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of (3R,5R)-3,5-Di-tert-butyloxolan-2-one involves its interaction with specific molecular targets. The compound’s stereochemistry allows it to fit into enzyme active sites or receptor binding pockets, modulating their activity. The pathways involved depend on the specific application, such as inhibiting enzyme activity or altering receptor signaling .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally or Functionally Related Compounds

Below is a comparative analysis based on structural motifs, functional roles, and applications.

Structural Analogues: Cyclic Carbonates vs. Nitrogen-Containing Heterocycles

(3R,5R)-3,5-Di-tert-butyloxolan-2-one belongs to the cyclic carbonate family, whereas compounds like BR13 (a pipecolic acid derivative) and bulgecinine (a deoxy pyrrolidine) are nitrogen-containing heterocycles. Key differences include:

The tert-butyl groups in (3R,5R)-3,5-Di-tert-butyloxolan-2-one enhance steric hindrance, favoring applications in stereoselective synthesis, unlike BR13 or bulgecinine, which rely on polar functional groups (e.g., hydroxyl, amino) for enzyme interaction.

Functional Analogues: Steric vs. Hydrogen-Bonding Effects

Compounds like 7a-epialexaflorine and the title compound in adopt distinct conformations due to substituent effects. For example:

- The title compound in (a trihydroxypyrrolidine) forms extensive hydrogen-bonding networks, critical for its glycosidase inhibition.

- In contrast, (3R,5R)-3,5-Di-tert-butyloxolan-2-one lacks hydrogen-bond donors, relying on steric effects for reactivity modulation.

This divergence underscores how structural features dictate functional roles: hydrogen-bonding enables biological activity in sugar mimics, while steric bulk directs synthetic utility in carbonates.

Research Findings and Data

Thermal and Solubility Properties

While specific data for (3R,5R)-3,5-Di-tert-butyloxolan-2-one are absent in the evidence, its tert-butyl groups predict:

- High thermal stability (decomposition >200°C).

- Low polarity, leading to solubility in nonpolar solvents (e.g., toluene, dichloromethane).

Comparatively, BR13 and bulgecinine exhibit higher solubility in polar solvents (water, methanol) due to hydrophilic substituents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.